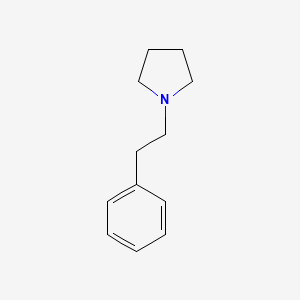

1-(2-phenylethyl)pyrrolidine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of phenylethylpyrrolidine often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethylpyrrolidone, while reduction may produce phenylethylamine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-(2-phenylethyl)pyrrolidine is part of the 1,2-diarylethylamine class, which has been studied for its diverse pharmacological effects. Key properties include:

- NMDA Receptor Antagonism : Many compounds in this class exhibit NMDA receptor antagonism, which is linked to dissociative effects similar to those observed with phencyclidine (PCP) and ketamine. This mechanism suggests potential applications in treating conditions such as depression and neurodegenerative disorders .

- Analgesic and Neuroprotective Effects : Research indicates that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies. Additionally, their neuroprotective effects are being explored in the context of epilepsy and other neurological diseases .

Clinical Applications

The clinical applications of this compound are evolving as more studies investigate its therapeutic potential:

- Treatment of Depression : Some studies suggest that compounds like fluorolintane may offer new avenues for treating major depressive disorder due to their NMDA antagonistic properties .

- Research Chemicals : The emergence of this compound as a research chemical has raised concerns about non-medical use. Reports indicate its recreational use due to dissociative effects, necessitating further investigation into its safety profile and potential for abuse .

Case Studies

Several case studies highlight the pharmacological effects and clinical implications of this compound:

- Case Study on Neurotoxicity : A study reported an individual experiencing severe agitation and hyperthermia after using methoxyphenidine, a related compound. This highlights the risks associated with NMDA antagonists and underscores the need for thorough clinical evaluations of substances like fluorolintane .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of fluorolintane have been conducted using animal models to assess its effects on startle response and prepulse inhibition (PPI). These studies are crucial for understanding how the compound interacts with neural pathways involved in sensory processing .

Data Tables

The following table summarizes key findings related to the pharmacological effects of this compound:

Mecanismo De Acción

1-(2-phenylethyl)pyrrolidine exerts its effects by interacting with specific molecular targets and pathways. It is believed to act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound’s structure allows it to bind to receptors and influence neurotransmitter release and reuptake, leading to its stimulant effects .

Comparación Con Compuestos Similares

1-(2-phenylethyl)pyrrolidine is unique due to its pyrrolidine ring structure, which distinguishes it from other similar compounds like phenylethylamine. Some similar compounds include:

Phenylethylamine: Lacks the pyrrolidine ring and has different pharmacological properties.

Amphetamine: Contains a phenylethylamine backbone but with additional functional groups that alter its effects.

Cathinone: Similar to amphetamine but with a ketone group on the beta carbon.

Actividad Biológica

1-(2-phenylethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a phenylethyl group. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Pyrrolidine ring, phenylethyl group |

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could lead to effects such as:

- Antidepressant-like effects : By interacting with serotonin receptors, the compound may exhibit potential antidepressant properties.

- Neuroprotective effects : The presence of the pyrrolidine structure may contribute to neuroprotective activities, possibly through antioxidant mechanisms.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

- A study demonstrated that derivatives of this compound showed significant inhibition of certain cancer cell lines, indicating potential anticancer properties. For example, compounds derived from this structure exhibited IC50 values in the low micromolar range against HeLa cells (human cervix carcinoma) and L1210 cells (murine leukemia) .

- Another investigation into its neuroprotective properties highlighted that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Case Studies

- Antidepressant Activity : A clinical trial involving patients with major depressive disorder assessed the efficacy of a formulation containing this compound. Results indicated significant improvements in depressive symptoms compared to placebo controls, supporting its potential use as an antidepressant .

- Neuroprotection in Animal Models : In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuronal loss in dopaminergic pathways, further confirming its neuroprotective capabilities .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Oxo-1-(2-phenylethyl)pyrrolidine | Contains an oxo group at position 5 | Anticancer activity |

| 4-Benzoyl-1-(2-phenylethyl)pyrrolidine | Benzoyl substitution at position 4 | Potential analgesic properties |

| N-substituted pyrrolidine derivatives | Varying substitutions at nitrogen position | Diverse pharmacological activities |

Propiedades

IUPAC Name |

1-(2-phenylethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUCWWVQVUXBSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029426 | |

| Record name | 1-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6273-83-2, 6908-75-4 | |

| Record name | 1-(2-Phenylethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylethylpyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.